![molecular formula C17H15ClN4OS B5557620 4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)

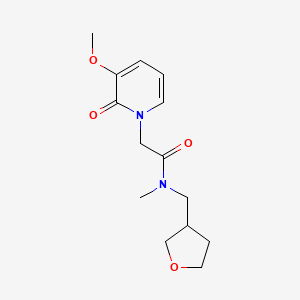

4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

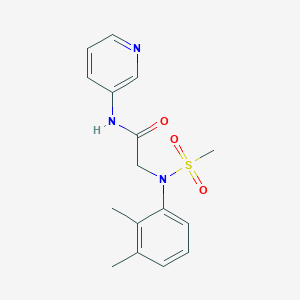

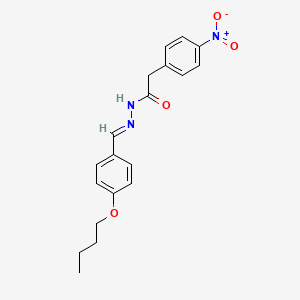

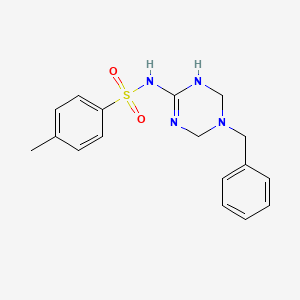

The synthesis of this compound and its derivatives generally involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, a related derivative was synthesized through a multi-step process starting from 4-amino benzoic acid, proceeding through several intermediates including ethyl-4-amino benzoate, 4-aminobenzoic acid hydrazide, and potassium-4-aminophenyl-dithiocarbazate, finally leading to 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol. This intermediate then reacts with aromatic aldehydes to yield the final triazole derivatives (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

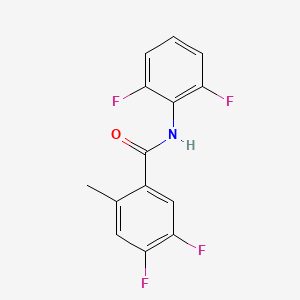

The molecular structure of triazole derivatives, including the compound of interest, can be determined using various spectroscopic methods such as FT-IR, 1H-NMR, and GC-mass spectroscopy. These methods provide detailed information about the molecular geometry, functional groups, and overall structural integrity of the compound (Rajurkar, Deshmukh, & Sonawane, 2016).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives is influenced by the presence of the triazole ring, which can participate in various chemical reactions. The triazole ring's nitrogen atoms make it a versatile ligand in coordination chemistry, allowing it to bind to metals and form complex structures. Moreover, the presence of substituents like the chlorobenzyl group can affect the compound's reactivity, enabling specific reactions tailored to synthesize desired derivatives.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for various applications.

Chemical Properties Analysis

Triazole derivatives exhibit a range of chemical properties, including antimicrobial activity. Their chemical stability, reactivity towards other compounds, and interactions with biological targets are areas of interest for researchers. For example, some triazole derivatives have shown significant in-vivo antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Rajurkar, Deshmukh, & Sonawane, 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Several studies have focused on synthesizing triazole derivatives, including compounds similar to the one , and evaluating their antimicrobial and biological activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, evaluating their antimicrobial activities, with some showing good or moderate effectiveness against test microorganisms Bektaş et al., 2010. Similar studies by Patel and Patel (2009) also aimed at synthesizing triazole derivatives, assessing their antibacterial activities Patel & Patel, 2009.

Antioxidant and Antitumor Activities

Research on the antioxidant and antitumor potentials of triazole derivatives has been conducted, highlighting the diversity of scientific applications for these compounds. El-Moneim et al. (2011) prepared derivatives and evaluated their antioxidant and antitumor activities, suggesting potential therapeutic applications El-Moneim, El‐Deen, & El-Fattah, 2011.

Corrosion Inhibition

Triazole-based compounds have been investigated for their corrosion inhibition properties. Mary et al. (2021) studied the corrosion inhibitory action of triazole-based Schiff bases on maraging steel in acid mixtures, demonstrating the compound's potential in protecting metals against corrosion Mary, Nazareth, Adimule, & Potla, 2021.

Structural and Conformational Analysis

Studies also delve into the structural and conformational aspects of triazole derivatives. Kumar et al. (2021) characterized two triazole derivatives, focusing on their structural, spectroscopic behavior, and molecular docking analysis to predict inhibitory activity against tuberculosis Kumar et al., 2021.

Eigenschaften

IUPAC Name |

4-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS/c1-12-20-21-17(24)22(12)19-10-14-4-2-3-5-16(14)23-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3,(H,21,24)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUXJOYQDRNEOP-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1N=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N1/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)

![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)